molecular formula C14H15NOS B3197798 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol CAS No. 100710-54-1

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol

Cat. No.: B3197798
CAS No.: 100710-54-1
M. Wt: 245.34 g/mol
InChI Key: CKIUIBQGVLWRPO-UHFFFAOYSA-N
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Description

“2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol” is a chemical compound with the CAS Number: 100710-54-1 . It has a molecular weight of 245.35 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[(2-aminophenyl)sulfanyl]-1-phenylethanol . The InChI code is 1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Enzyme Inhibition Activity for Alzheimer’s Disease

  • Study Focus : N-substituted sulfamoyl derivatives of 2-amino-1phenylethane were evaluated for their enzyme inhibition activity, potentially useful in treating Alzheimer’s disease. These compounds were tested against acetyl cholinesterase (AChE), butyryl cholinesterase (BChE), and lipoxygenase (LOX) enzymes (Abbasi et al., 2014).

Biological Activity of Heteroatomic Compounds

  • Research Aim : The study aimed to synthesize new sulfur- and nitrogen-containing derivatives of thiourea and acetophenone with physiological properties. The research found significant antioxidant effects and influence on biological membranes from these compounds (Farzaliyev et al., 2020).

Asymmetric Synthesis in Chemistry

  • Methodology : A study reported the asymmetric synthesis of β-aminophosphonic acids through the addition of α-phosphonate carbanions to chiral, enantiopure sulfinimines (Mikołajczyk et al., 1996).

Synthesis of Heterocyclic Compounds

  • Research Focus : The synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, involving transformations and cyclisation processes, was explored, demonstrating the chemical versatility of these compounds (Kimbaris et al., 2004).

Synthesis of Indole Derivatives

  • Study Aim : Developing an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, crucial for various chemical applications (Kobayashi et al., 2013).

Synthesis of Cyclic β-Amino Acids

  • Research Focus : The study explored the synthesis of cyclic β-amino acids using sulfanyl radical addition-cyclization processes, which are important for pharmaceutical applications (Miyata et al., 2002).

Chiral Auxiliaries in Chemistry

  • Study Aim : The synthesis of optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol as chiral auxiliaries, which are significant in enantioselective chemical reactions (Iuliano et al., 1995).

Rhodium Catalysis in Organic Synthesis

  • Research Objective : A method based on rhodium catalysis for synthesizing 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, demonstrating an application in asymmetric organic synthesis (Leong & Lautens, 2004).

Photoredox-Catalyzed Annulation

  • Study Focus : The cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides was explored, showcasing advanced methods in organic synthesis (Yan et al., 2018).

Asymmetric Michael Addition Reactions

  • Research Aim : The use of a chiral La–Na aminodiolate catalyst in asymmetric Michael addition reactions, an important method in synthetic chemistry (Prabagaran & Sundararajan, 2002).

Synthesis and Biological Activity Study

  • Objective : Investigating the synthesis and biological activity of 1-(4-Substituted Phenyl)-1-Alkyl(Aryl)-2-Phenyl-3-Aminopropan-1-Ol Hydrochlorides, important for understanding their potential pharmacological applications (Gasparyan et al., 2015).

Synthesis of α-Sulfanyl-β-Amino Acid Derivatives

  • Study Focus : The synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide, highlighting their importance in pharmaceuticals (Kantam et al., 2010).

Metal-Centered Chirality in Chemistry

  • Research Objective : Investigating the electronic control of metal-centered chirality in η5:κS-Indenyl-Sulfanyl and -Sulfinyl Rhodacycles, crucial for understanding chiral properties in metal complexes (Baker et al., 2015).

NMR Separation in Chiral Ester Derivatives

  • Study Aim : Exploring the NMR separation of beta-prochiral protons to the ether oxygen of chiral esters, an important aspect of NMR spectroscopy in chemistry (Coxon et al., 2001).

Alkylation of 2-Sulfanylbenzoxazole

  • Research Focus : Studying the reaction of 2-sulfanylbenzoxazole with α-Iodoketones, demonstrating a novel synthetic pathway in organic chemistry (Shagun et al., 2018).

Stereoselective Glycosylations in Synthesis

  • Objective : Developing a general approach for the stereoselective introduction of a glycosidic linkage, vital for synthesizing biologically important oligosaccharides (Kim et al., 2005).

Oxidation of Secondary and Tertiary Alcohols

  • Study Focus : Investigating the oxidation of secondary and tertiary alcohols by nitrous acid, an important reaction in organic chemistry (Moodie et al., 1987).

De-novo Synthesis of 2-Phenylethanol

  • Research Aim : Exploring the biosynthesis of 2-phenylethanol through the phenylpyruvate pathway, important for sustainable chemical production (Zhang et al., 2014).

Mechanism of Action

Pharmacokinetics

Given its chemical structure, it is likely soluble in organic solvents such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.

Result of Action

It is speculated that the compound may have antimicrobial, antiviral, or anticancer activity , but these potential effects need to be confirmed through rigorous scientific research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIUIBQGVLWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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